molecular formula C15H19N5O4 B2973808 2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid CAS No. 929815-64-5

2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid

Cat. No.: B2973808
CAS No.: 929815-64-5
M. Wt: 333.348
InChI Key: SWRIFPPTKKHQLQ-UHFFFAOYSA-N
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Description

2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic Acid is a complex synthetic purine-imidazole derivative offered for investigative purposes. Compounds featuring the imidazole core are of significant research interest due to their diverse biological activities and presence in various pharmacologically active molecules. The mechanism of action for imidazole-containing compounds can be complex and multifaceted; some are known to exert effects by targeting specific biosynthetic pathways or cellular receptors . This particular compound's structure, which incorporates a purine ring system fused to an imidazole ring, suggests potential as a key intermediate or scaffold for researchers exploring new chemical entities. Its primary research applications are in the fields of medicinal chemistry and chemical biology, where it can be utilized as a building block for the synthesis of more complex molecules, or as a tool compound for probing biological mechanisms and identifying novel therapeutic targets. Researchers can use this reagent to investigate structure-activity relationships (SAR) and develop compounds with modulated potency and selectivity. It is strictly for use in a controlled laboratory environment by qualified professionals.

Properties

IUPAC Name

2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-8(2)5-18-9(3)6-19-11-12(16-14(18)19)17(4)15(24)20(13(11)23)7-10(21)22/h6,8H,5,7H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRIFPPTKKHQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula for 2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid is C19H22N4O4C_{19}H_{22}N_{4}O_{4}, with a molecular weight of approximately 402.476 g/mol. The structure features a purine-like core with dioxo and imidazole functionalities that may contribute to its biological activities.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit enzymes related to nucleic acid synthesis due to its purine-like structure.
  • Antioxidant Properties : The presence of multiple functional groups may allow the compound to scavenge free radicals, providing protective effects against oxidative stress.
  • Antimicrobial Activity : Some derivatives of imidazole compounds have shown significant antimicrobial properties. The biological activity of this compound may extend to inhibiting bacterial growth or fungal infections.

Research Findings

Research on similar compounds has provided insights into the potential biological activities of This compound :

  • Anticancer Activity : Studies have indicated that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some imidazole-containing compounds have demonstrated neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Studies

  • In Vitro Studies : In vitro assays using cancer cell lines have shown that compounds structurally similar to This compound can inhibit cell proliferation significantly at micromolar concentrations.
  • Animal Models : Animal studies investigating the pharmacokinetics and pharmacodynamics of related compounds indicate a favorable absorption profile and bioavailability, which could be extrapolated to predict the behavior of this compound in vivo.

Data Table

PropertyValue
Molecular FormulaC19H22N4O4C_{19}H_{22}N_{4}O_{4}
Molecular Weight402.476 g/mol
CAS NumberNot available
Potential ActivitiesEnzyme inhibition, Antioxidant
Research AreasAnticancer, Neuroprotection

Comparison with Similar Compounds

2-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic Acid (CAS 1021024-94-1)

  • Substituents : Position 2 has a but-2-enyl group (unsaturated alkyl chain) instead of 2-methylpropyl.

Methyl 2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-8,9a-dihydro-7H-purino[7,8-a]imidazol-9-ium-2-yl]acetate (CAS 893954-02-4)

  • Substituents : A 4-ethoxyphenyl group at position 6 and a methyl ester replacing the acetic acid.
  • Impact : The ethoxyphenyl group introduces aromaticity and bulkiness, likely improving membrane permeability but reducing aqueous solubility. The methyl ester decreases polarity compared to the carboxylic acid, altering pharmacokinetics .

Functional Group Analogues

[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic Acid (CAS 313241-14-4)

  • Structure : Benzimidazole core with a trifluoromethyl group and acetic acid side chain.
  • Key Differences: Lacks the purinoimidazolone core but shares the acetic acid moiety.

2-(1H-Benzo[d]imidazol-2-yl)acetic Acid (CAS 13570-08-6)

  • Structure : Simpler benzimidazole-acetic acid derivative.
  • Key Differences: Absence of the purine ring and substituents at positions 4, 6, and 6.

Physicochemical Properties

Compound (CAS) Molecular Weight Water Solubility Key Substituents
Target Compound ~400 (estimated) Moderate (acid) 4,7-dimethyl; 6-(2-methylpropyl)
CAS 1021024-94-1 ~400 (estimated) Low 2-(but-2-enyl)
CAS 893954-02-4 400.4 Very low (ester) 6-(4-ethoxyphenyl); methyl ester
[2-(Trifluoromethyl)-...] 244.16 Moderate Trifluoromethyl; benzimidazole
  • Solubility Trends : The target compound’s acetic acid group improves solubility over esters (e.g., CAS 893954-02-4) but is less lipophilic than trifluoromethyl derivatives .

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